molecular formula C11H18ClN5 B12223630 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12223630
M. Wt: 255.75 g/mol
InChI Key: GTAJQWJFNGUZKQ-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with an alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of products.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct biological activities. Its dual pyrazole rings provide additional sites for functionalization, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-11(14-15(8)3)12-6-10-7-13-16(4)9(10)2;/h5,7H,6H2,1-4H3,(H,12,14);1H

InChI Key

GTAJQWJFNGUZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

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